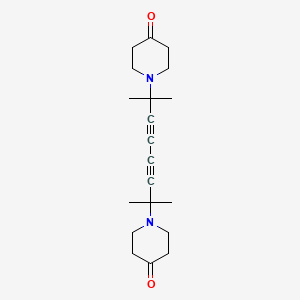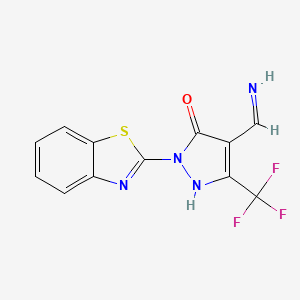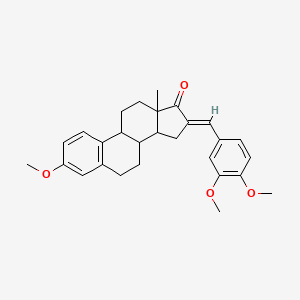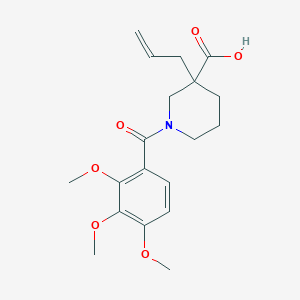![molecular formula C10H14N8O2 B5549435 N,N-dimethyl-6-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5549435.png)
N,N-dimethyl-6-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is related to a series of triazine derivatives, which are noted for their planar molecular structures and extensive π-conjugation. These compounds often exhibit interactions such as hydrogen bonds and π–π stacking in their crystal structures (Lu, Qin, Zhu, & Yang, 2004).
Synthesis Analysis
The synthesis of this compound and similar triazine derivatives involves multiple steps, including ring closure and condensation reactions. The use of controlled microwave heating has been noted as an efficient method in the synthesis of related compounds (Moustafa, Mekheimer, Al-Mousawi, Abd-Elmonem, El-zorba, Hameed, Mahmoud Mohamed, & Sadek, 2020).
Molecular Structure Analysis
Triazine derivatives typically have a planar structure due to π-conjugation. The structure of these compounds, including their molecular conformations, can be studied through techniques like X-ray diffraction and Density Functional Theory (DFT) (Geng, Zhao, Xu, Cao, Hu, & Gong, 2023).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including interactions with other molecules to form adducts. These reactions are often influenced by the presence of functional groups in the molecule, which can lead to different chemical properties (Lynch, Smith, Byriel, & Kennard, 1993).
Aplicaciones Científicas De Investigación
Heterocyclic Compounds Synthesis and Properties
Synthesis of Condensed Lumazine-Ringsystems : The compound serves as a starting material for the synthesis of imidazo and pyrazino lumazines, which are notable for their high fluorescence. Such compounds have applications in material science, particularly in the development of fluorescent markers and probes (Abou‐Hadeed & Pfleiderer, 2002).
Crystal Structure and Hydrogen Bonding : The study on 4-Dimethylamino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine demonstrates its planar structure and extensive hydrogen bonding, indicating its potential in designing novel crystalline materials with specific electronic or optical properties (Lu et al., 2004).
Biological Activity Exploration
Anti-tumor Agents Synthesis : Derivatives of triazines have been synthesized and evaluated for their potential as anti-tumor agents, showcasing the compound's role in developing new therapeutics (Badrey & Gomha, 2012).
Material Science and Sensing
Metal–Organic Frameworks (MOFs) : The synthesis of a heterometallic sodium–europium-cluster-based MOF demonstrates the compound's utility in creating highly stable, luminescent frameworks for the selective detection of substances like oridazole antibiotics and explosives, indicating its applications in environmental monitoring and safety (Han et al., 2017).
Selective Detection of Picric Acid : Imidazole-based boron complexes derived from related compounds have been investigated for the selective detection of picric acid, highlighting their potential in security and environmental clean-up applications (Dhanunjayarao et al., 2016).
Direcciones Futuras
The future directions for research on “N,N-dimethyl-6-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities. Given the wide range of biological activities exhibited by imidazole derivatives, there is potential for the development of new drugs that overcome current public health problems .
Propiedades
IUPAC Name |
2-N,2-N-dimethyl-6-[(2-methyl-5-nitroimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N8O2/c1-6-12-4-8(18(19)20)17(6)5-7-13-9(11)15-10(14-7)16(2)3/h4H,5H2,1-3H3,(H2,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOXBORUYNCHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=NC(=NC(=N2)N(C)C)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)
![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)

![[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5549376.png)
![2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)
![N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide](/img/structure/B5549389.png)


![methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B5549408.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5549413.png)


![3-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549433.png)